

10-Hydroxydecanoic Acid: A Key Bioactive Component of Royal Jelly

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

10-Hydroxydecanoic acid (10-HDA), a unique medium-chain fatty acid, is a principal and well-studied bioactive component of royal jelly, the exclusive food of queen honeybees. Comprising a significant portion of the lipid fraction of royal jelly, 10-HDA is a key marker of its quality and authenticity.[1][2] This technical guide provides a comprehensive overview of 10-HDA, focusing on its quantitative presence in royal jelly, its diverse pharmacological activities, and the underlying molecular mechanisms. Detailed experimental protocols for the extraction, quantification, and biological evaluation of 10-HDA are presented, alongside a summary of its therapeutic potential in various disease models. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction to 10-Hydroxydecanoic Acid (10-HDA)

Royal jelly is a complex, protein-rich secretion from the hypopharyngeal and mandibular glands of worker honeybees (Apis mellifera).[2] It serves as the primary food source for bee larvae and the queen bee, contributing to her remarkable longevity and fertility.[2] The unique biological properties of royal jelly are largely attributed to its specific composition, particularly its lipid fraction, which is rich in distinctive fatty acids. Among these, (E)-10-hydroxy-2-decenoic acid (10-HDA) is the most abundant and extensively researched.[3][4]



10-HDA is a ten-carbon unsaturated fatty acid with a hydroxyl group at the ω -1 position. Its presence is almost exclusive to royal jelly, making it a reliable indicator of product purity.[3] Numerous studies have highlighted the broad spectrum of biological activities associated with 10-HDA, including anti-inflammatory, immunomodulatory, anti-tumor, neurogenic, and antimicrobial effects.[3][5][6][7][8] This guide will delve into the scientific evidence supporting these claims, providing quantitative data and detailed methodologies for further investigation.

Quantitative Analysis of 10-HDA in Royal Jelly

The concentration of 10-HDA in royal jelly is a critical quality parameter and can vary depending on factors such as the geographical origin, season, and storage conditions.[1] International standards have been established to regulate the minimum 10-HDA content in commercial royal jelly products.[1]

Table 1: Concentration of 10-HDA in Royal Jelly Products

Product Type	10-HDA Concentration Range (%)	Reference(s)
Fresh/Pure Royal Jelly	1.4 - 2.0	[1]
Lyophilized Royal Jelly	3.0 - 6.0	[2]
Commercial Royal Jelly Creams	1.85 - 2.15	[9]
Royal Jelly Supplements	0.43 - 6.28	[9]

Pharmacological Activities and Mechanisms of Action

10-HDA exerts a wide array of pharmacological effects by modulating various cellular signaling pathways. This section summarizes the key biological activities and the available quantitative data.

Anti-Tumor Activity



10-HDA has demonstrated significant anti-cancer properties in various cancer cell lines. Its mechanisms of action include the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.[5][10]

Table 2: In Vitro Anti-Tumor Activity of 10-HDA

Cancer Cell Line	Assay	IC50 / Effective Concentration	Effect	Reference(s)
Human Lung Cancer (A549)	MTT Assay	22.68 μΜ	Induction of apoptosis, cell cycle arrest at G0/G1	[10]
Human Lung Cancer (NCI- H460)	MTT Assay	44.03 μM	Cytotoxicity	[10]
Human Lung Cancer (NCI- H23)	MTT Assay	44.79 μΜ	Cytotoxicity	[10]
Human Colorectal Adenocarcinoma	Proliferation Assay	37.5 μmol/mL	Anti-proliferative	[10]
Human Hepatoma (HepG2)	MTT Assay	59.6 μg/mL	Reduced cell viability, induction of apoptosis	[11]
Ehrlich Solid Tumor (in vivo)	Tumor Volume	2.5 and 5 mg/kg	Tumor inhibition	[10]

Immunomodulatory and Anti-inflammatory Effects

10-HDA has been shown to modulate the immune response and exhibit potent antiinflammatory properties. It can inhibit the production of pro-inflammatory cytokines and regulate the activity of key inflammatory signaling pathways.[3][6]



Table 3: Immunomodulatory and Anti-inflammatory Effects of 10-HDA

Cell Line/Model	Assay	Effective Concentration	Effect	Reference(s)
LPS-stimulated Macrophages	Nitric Oxide Production	Dose-dependent	Inhibition of NO production	[3]
Human Colon Cancer (WiDr)	ELISA	3 mM	Inhibition of TNF- α , IL-1 β , and IL-8 production	[12]
Human Colon Cancer (WiDr)	Western Blot	Dose-dependent	Inhibition of NF- κB expression	[4]

Neurogenic Effects

Recent studies have highlighted the potential of 10-HDA in promoting neurogenesis, the process of generating new neurons. This suggests its potential therapeutic application in neurodegenerative diseases.[13][14]

Table 4: Neurogenic Effects of 10-HDA

Cell Line/Model	Assay	Effect	Reference(s)
Neural Stem/Progenitor Cells	Immunocytochemistry	Increased generation of neurons, decreased generation of astrocytes	[13][15]
PC12 Cells	Differentiation Assay	Stimulates neuronal differentiation	[14]

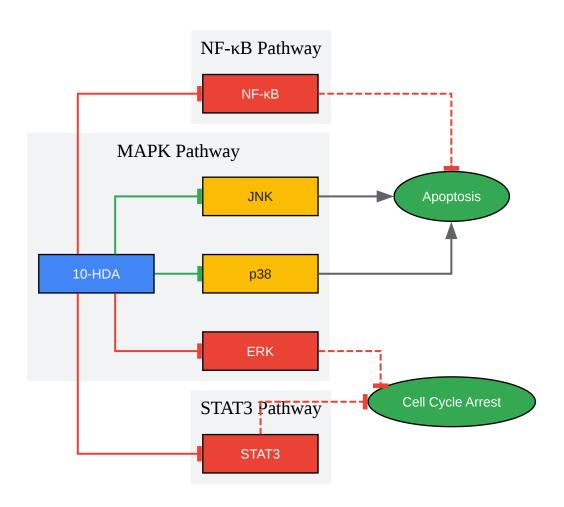
Key Signaling Pathways Modulated by 10-HDA

10-HDA's diverse biological activities are orchestrated through its interaction with several key intracellular signaling pathways.



MAPK, NF-κB, and STAT3 Signaling Pathways

In human lung cancer cells, 10-HDA has been shown to regulate the MAPK, STAT3, and NF-κB signaling pathways. It increases the phosphorylation of JNK and p38 while decreasing the phosphorylation of ERK and STAT3, and inhibiting NF-κB.[5] This intricate modulation contributes to its anti-tumor effects by inducing apoptosis and arresting the cell cycle.[5][10]



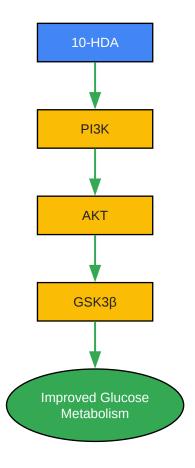
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Caption: 10-HDA's modulation of MAPK, NF-kB, and STAT3 pathways in cancer cells.

PI3K/AKT Signaling Pathway

In the context of type 2 diabetes, 10-HDA has been found to exert hypoglycemic effects by activating the PI3K/AKT/GSK3β signaling pathway.[16] This pathway is crucial for regulating glucose metabolism and insulin sensitivity.





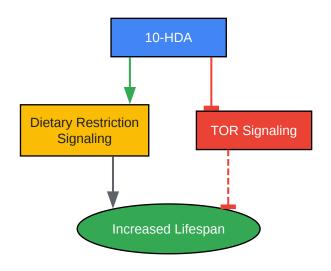
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Caption: 10-HDA enhances glucose metabolism via the PI3K/AKT pathway.

Target of Rapamycin (TOR) Signaling

Studies in Caenorhabditis elegans have shown that 10-HDA can extend lifespan through dietary restriction and by modulating the Target of Rapamycin (TOR) signaling pathway.[17][18] This pathway is a highly conserved regulator of growth and aging.





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Caption: 10-HDA promotes longevity by modulating TOR signaling.

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and biological evaluation of 10-HDA.

Extraction and Quantification of 10-HDA from Royal Jelly by HPLC

This protocol is adapted from established methods for the analysis of 10-HDA in royal jelly.[9]

Materials:

- · Royal jelly sample
- Methanol (HPLC grade)
- Water (HPLC grade)
- · Phosphoric acid
- 10-HDA standard
- · Methyl 4-hydroxybenzoate (MHB) as internal standard



- Sonicator
- Centrifuge
- Syringe filters (0.45 μm and 0.2 μm)
- HPLC system with UV detector
- C18 column (e.g., Agilent Zorbax Eclipse XDB-C18, 150 × 4.6 mm)

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 100 mg of royal jelly into a centrifuge tube.
 - Add 10 mL of a methanol/water solution (50:50, v/v) and the internal standard (MHB) solution.
 - Sonicate the mixture for 30 minutes to ensure complete dissolution.
 - Centrifuge the sample at 4000 rpm for 10 minutes.
 - Filter the supernatant through a 0.45 μm syringe filter, followed by a 0.2 μm syringe filter.
- HPLC Analysis:
 - Column: C18 reverse-phase column.
 - Mobile Phase: A mixture of methanol, water, and phosphoric acid (e.g., 55:45:0.2, v/v/v).
 - Flow Rate: 1.0 mL/min.
 - o Detection Wavelength: 215 nm.
 - Injection Volume: 20 μL.
 - Column Temperature: 25°C.

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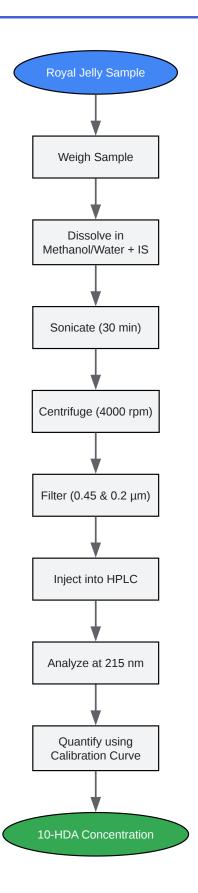




• Quantification:

- Prepare a calibration curve using standard solutions of 10-HDA at various concentrations.
- Quantify the amount of 10-HDA in the sample by comparing its peak area to the calibration curve, normalized to the internal standard.





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Caption: Experimental workflow for 10-HDA quantification by HPLC.



Cell Viability Assessment using MTT Assay

This protocol provides a general method for assessing the effect of 10-HDA on cell viability.

Materials:

- Target cell line (e.g., A549, HepG2)
- · Complete cell culture medium
- 10-HDA stock solution
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well microplate
- · Microplate reader

Procedure:

- Cell Seeding:
 - $\circ~$ Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μL of complete medium.
 - Incubate for 24 hours to allow for cell attachment.
- Treatment:
 - Prepare serial dilutions of 10-HDA in culture medium.
 - \circ Replace the medium in each well with 100 μL of the 10-HDA solutions at different concentrations. Include a vehicle control (medium with the same solvent concentration used to dissolve 10-HDA).
 - Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).



- MTT Assay:
 - Add 10 μL of MTT solution to each well.
 - Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
 - \circ Carefully remove the medium and add 100 μL of solubilization solution to each well to dissolve the formazan crystals.
 - Shake the plate gently for 15 minutes to ensure complete dissolution.
- Data Analysis:
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate cell viability as a percentage of the vehicle control.

Western Blot Analysis of Signaling Proteins

This protocol outlines a general procedure for analyzing the effect of 10-HDA on the expression and phosphorylation of proteins in key signaling pathways.

Materials:

- Target cell line
- 10-HDA
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)



- Primary antibodies (e.g., anti-p-JNK, anti-JNK, anti-p-AKT, anti-AKT, etc.)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Cell Lysis and Protein Quantification:
 - Treat cells with 10-HDA as described in the MTT assay protocol.
 - Wash cells with ice-cold PBS and lyse them with lysis buffer.
 - Collect the lysate and centrifuge to pellet cell debris.
 - Determine the protein concentration of the supernatant using a protein assay.
- SDS-PAGE and Western Blotting:
 - Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
 - Separate the proteins by SDS-PAGE.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunodetection:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.



- Wash the membrane three times with TBST.
- Detection and Analysis:
 - Apply the chemiluminescent substrate to the membrane.
 - Capture the signal using an imaging system.
 - Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

10-Hydroxydecanoic acid is a multifaceted bioactive compound with significant therapeutic potential. Its well-documented anti-tumor, anti-inflammatory, immunomodulatory, and neurogenic properties, mediated through the modulation of key signaling pathways, make it a compelling candidate for further research and development. This technical guide provides a solid foundation for scientists and researchers to explore the pharmacological applications of 10-HDA, offering standardized protocols and a comprehensive summary of the existing quantitative data. Future investigations should focus on elucidating the precise molecular targets of 10-HDA and evaluating its efficacy and safety in preclinical and clinical studies to unlock its full therapeutic potential.

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